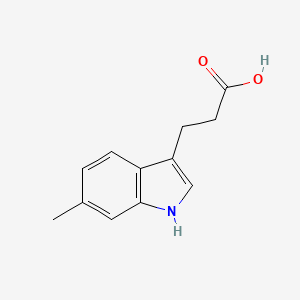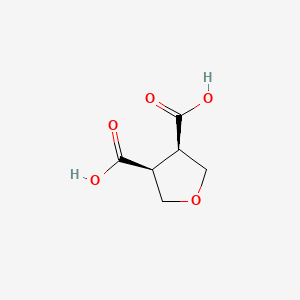
6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester is a derivative of ciprofloxacin, a well-known antibiotic. This compound is characterized by the substitution of a fluorine atom with a benzyloxy group and the esterification of the carboxylic acid group with a benzyl group. These modifications can potentially alter the pharmacokinetic and pharmacodynamic properties of the parent compound, ciprofloxacin.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester typically involves multiple steps:
Defluorination: The fluorine atom at the 6-position of ciprofloxacin is replaced with a benzyloxy group. This can be achieved through nucleophilic substitution reactions using benzyloxy reagents under basic conditions.
Esterification: The carboxylic acid group of ciprofloxacin is esterified with benzyl alcohol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted ciprofloxacin derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its potential antibacterial activity and its interactions with bacterial enzymes.
Medicine: Investigated for its potential as a new antibiotic with improved properties compared to ciprofloxacin.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
The mechanism of action of 6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester is similar to that of ciprofloxacin. It targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.
Comparación Con Compuestos Similares
Similar Compounds
Ciprofloxacin: The parent compound, widely used as an antibiotic.
Levofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Moxifloxacin: A fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness
6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester is unique due to its structural modifications, which can potentially offer improved pharmacokinetic properties, reduced side effects, and enhanced antibacterial activity compared to its parent compound, ciprofloxacin.
Propiedades
IUPAC Name |
benzyl 1-cyclopropyl-4-oxo-6-phenylmethoxy-7-piperazin-1-ylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N3O4/c35-30-25-17-29(37-20-22-7-3-1-4-8-22)28(33-15-13-32-14-16-33)18-27(25)34(24-11-12-24)19-26(30)31(36)38-21-23-9-5-2-6-10-23/h1-10,17-19,24,32H,11-16,20-21H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDDEIHDSMWOGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)OCC5=CC=CC=C5)C(=O)OCC6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













